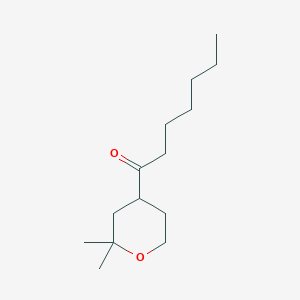

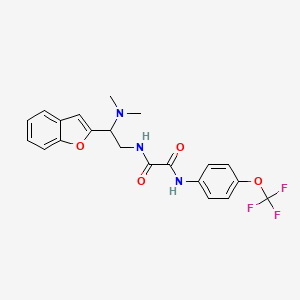

![molecular formula C14H10ClN3O2 B2490861 2-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide CAS No. 1105245-27-9](/img/structure/B2490861.png)

2-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to "2-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide" often involves multi-step chemical reactions, starting from basic heterocyclic precursors. For instance, a method for synthesizing similar compounds involves selective protection and subsequent reactions to introduce various functional groups into the pyridine nucleus, leading to the formation of complex structures (Zecchini, Torrini, & Paradisi, 1985). Another example includes the synthesis of pyrimidine and triazine derivatives from basic scaffolds, showcasing the versatility of synthetic routes available for constructing such molecules (Haiza, Assiery, Mostafa, & El-Reedy, 2000).

Molecular Structure Analysis

The molecular structure of compounds like "this compound" is characterized by the presence of multiple heterocyclic rings that contribute to its complex architecture. Techniques such as NMR, IR, and single crystal X-ray diffraction are often employed to confirm the structure of these compounds, revealing intricate details about their molecular geometry and electronic configuration (Chen & Shi, 2008).

Chemical Reactions and Properties

The chemical reactivity of "this compound" and related compounds involves a variety of reactions, including cyclization, alkylation, and condensation reactions, which are fundamental for introducing different substituents and modifying the core structure. These reactions are crucial for the functionalization of the molecule, affecting its chemical properties and potential applications (Yamaguchi & Ishikawa, 1982).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are determined by their molecular structure and functional groups. These properties are essential for understanding the compound's behavior in different environments and for its formulation in various applications. The crystalline structure, in particular, provides insights into the molecular arrangement and potential intermolecular interactions, which are crucial for designing materials with specific characteristics (Zhang, Zhang, Tu, & Jia, 2006).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and functional group transformations, are key to understanding the compound's behavior in chemical reactions and its potential as a precursor for more complex molecules. Studies on related compounds have shown a range of reactions that these molecules can undergo, highlighting their versatility and potential in synthetic chemistry and drug discovery processes (Patel & Patel, 2015).

Scientific Research Applications

Synthesis of Derivatives and Intermediate Compounds

Research has explored the synthesis of various derivatives of 2-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide and its utilization as an intermediate compound in the synthesis of more complex chemical structures. For example, the compound has been used in the synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one and its derivatives, highlighting its role in producing a range of chemically significant molecules with potential applications in various fields including pharmaceuticals and materials science (Shatsauskas et al., 2017). Furthermore, its use in the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines has been demonstrated, which opens up avenues for creating a plethora of new compounds with varying properties and potential applications (Palamarchuk et al., 2019).

Formation of Complex Heterocyclic Structures

The compound has been instrumental in the formation of complex heterocyclic structures. For instance, it served as a precursor in the synthesis of 2-(chloromethyl)-5-methyl-7-phenyloxazolo[5,4-b]pyridine, which further facilitated the creation of previously unknown 2-aminomethyloxazolo[5,4-b]pyridine derivatives through nucleophilic substitution with various amines and cyclic amides. This highlights its utility in creating novel heterocyclic compounds with potential utility in drug development and other chemical applications (Palamarchuk et al., 2019).

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

The molecular interactions of similar compounds in docking studies reveal their suitability for further development . This suggests that these compounds may interact with their targets in a way that inhibits the growth or function of the target organism or cell.

Biochemical Pathways

Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.

Result of Action

Similar compounds have shown significant inhibitory activity against mycobacterium tuberculosis h37ra . This suggests that the compound may have a similar effect, potentially leading to the inhibition of growth or function of this bacterium.

properties

IUPAC Name |

2-chloro-N-(6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O2/c1-8-6-7-10-12(18-20-14(10)16-8)17-13(19)9-4-2-3-5-11(9)15/h2-7H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMJGFVWNSVGRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=NO2)NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

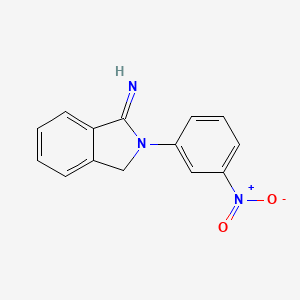

![N-[[1-[2-(Tert-butylamino)-2-oxoethyl]piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2490778.png)

![[6-(Difluoromethyl)pyridin-3-YL]methanamine](/img/structure/B2490784.png)

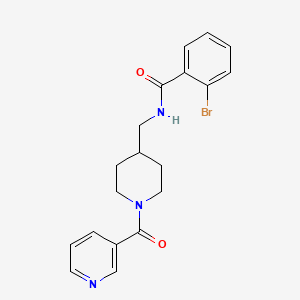

![4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}phenol](/img/structure/B2490792.png)

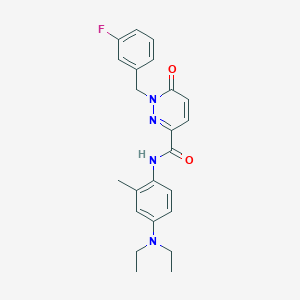

![N-(2-chloro-4-fluorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2490793.png)

![2-(ethylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2490798.png)

![5-{2H-imidazo[4,5-c]pyridin-2-ylidene}-1,5-dihydroquinoline](/img/structure/B2490800.png)